molecular formula C14H19N3 B12111413 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- CAS No. 5322-91-8

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-

Cat. No.: B12111413
CAS No.: 5322-91-8
M. Wt: 229.32 g/mol
InChI Key: LELPUNBOQMOIIH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is a heterocyclic compound that contains both benzimidazole and piperidine moieties. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications. The incorporation of a piperidine ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperidine moiety. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperidine ring enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This dual action makes it effective in inhibiting the growth of cancer cells and microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    1H-Benzimidazole, 2-[4-(2-ethoxyethyl)-1-piperidinyl]ethyl: A similar compound with an ethoxyethyl group, used in similar applications.

    1H-Benzimidazole, 2-[4-(1-piperidinyl)ethyl]: Another derivative with slight structural differences, affecting its pharmacological properties.

Uniqueness

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is unique due to the specific positioning of the piperidine ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance.

Properties

CAS No.

5322-91-8

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C14H19N3/c1-4-8-16(9-5-1)10-11-17-12-15-13-6-2-3-7-14(13)17/h2-3,6-7,12H,1,4-5,8-11H2

InChI Key

LELPUNBOQMOIIH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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